3,5-Dibromoimidazo[1,2-a]pyridine
Overview
Description
3,5-Dibromoimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H4Br2N212. It is a light yellow solid1.
Synthesis Analysis
The synthesis of 3,5-Dibromoimidazo[1,2-a]pyridine and its derivatives has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions3. However, specific synthesis methods for 3,5-Dibromoimidazo[1,2-a]pyridine were not found in the search results.
Molecular Structure Analysis
The molecular structure of 3,5-Dibromoimidazo[1,2-a]pyridine is characterized by the presence of a fused bicyclic 5–6 heterocycle3. The InChI code for this compound is 1S/C7H4Br2N2/c8-5-2-1-3-7-10-4-6(9)11(5)7/h1-4H1.
Chemical Reactions Analysis
Specific chemical reactions involving 3,5-Dibromoimidazo[1,2-a]pyridine were not found in the search results.Physical And Chemical Properties Analysis
3,5-Dibromoimidazo[1,2-a]pyridine is a light yellow solid1. It has a molecular weight of 275.9312. The compound should be stored at temperatures between 0-5°C12.Scientific Research Applications
Antiviral Applications
- Synthesis of Imidazo[1,2-a]pyridine Derivatives as Antiviral Agents: Dibromoimidazo[1,2-a]pyridines with a thioether side chain have been synthesized and exhibit antiviral activity. Molecular modeling identified important structural patterns, and structure-activity relationship studies highlighted hydrophobicity as a key factor for activity. This research suggests the potential of these compounds in predicting antiviral activities (Mavel et al., 2001).
Diverse Medicinal Applications
- Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents: The imidazo[1,2-a]pyridine scaffold, including 3,5-dibromoimidazo[1,2-a]pyridine, is recognized for its broad range of applications in medicinal chemistry. These applications include anticancer, antimicrobial, antiviral, antidiabetic, and proton pump inhibitor activities. This scaffold is also present in various marketed preparations, indicating its significance in drug development (Deep et al., 2016).
Synthesis and Chemical Properties
- Pyrrolo-Imidazo[1,2-a]pyridine Scaffolds: A novel method for constructing 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbones has been developed. This method provides rapid access to new libraries in the context of diversity-oriented synthesis, which is valuable for generating small molecules with a large structure diversity. The biological activity screening of these compounds identified a new hit exhibiting good antiproliferative activity against human colon cancer cell lines (Zhang et al., 2019).
Safety And Hazards
Specific safety and hazard information for 3,5-Dibromoimidazo[1,2-a]pyridine was not found in the search results. However, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling chemical compounds4.
Future Directions
Imidazopyridine, the core structure of 3,5-Dibromoimidazo[1,2-a]pyridine, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry3. This suggests potential future directions in the development of new drugs and materials5.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
3,5-dibromoimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-2-1-3-7-10-4-6(9)11(5)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQPNKYBAYTNOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515999 | |
Record name | 3,5-Dibromoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromoimidazo[1,2-a]pyridine | |
CAS RN |
69214-12-6 | |
Record name | 3,5-Dibromoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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